molecular formula C2CuN2S2 B1175431 CUPRIC THIOCYANATE CAS No. 15192-76-4

CUPRIC THIOCYANATE

Cat. No.: B1175431
CAS No.: 15192-76-4
M. Wt: 179.7 g/mol
InChI Key: BQVVSSAWECGTRN-UHFFFAOYSA-L
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Description

Cupric thiocyanate, also known as copper(II) thiocyanate, is a coordination polymer with the chemical formula Cu(SCN)₂. It is a black solid that slowly decomposes in moist air. This compound was first reported in 1838 by Karl Ernst Claus, and its structure was determined in 2018. The structure consists of chains of Cu(NCS)₂ linked together by weak Cu–S–Cu bonds into two-dimensional layers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cupric thiocyanate can be synthesized by reacting concentrated solutions of copper(II) salts with a soluble thiocyanate salt in water. The reaction precipitates this compound as a black powder. Rapid drying of the precipitate can isolate pure Cu(SCN)₂. If the reaction is carried out at lower concentrations and for longer periods, copper(I) thiocyanate is formed instead .

Industrial Production Methods: Industrial production of this compound typically involves the same reaction between copper(II) salts and thiocyanate salts. The process is optimized for large-scale production by controlling the concentration of reactants and the drying process to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cupric thiocyanate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form copper(II) oxide and sulfur dioxide.

    Reduction: It can be reduced to copper(I) thiocyanate.

    Substitution: this compound can undergo substitution reactions with other ligands to form different coordination compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sulfurous acid or thiosulfate can be used.

    Substitution: Various ligands, including ammonia and phosphines, can be used under controlled conditions to achieve substitution reactions.

Major Products:

    Oxidation: Copper(II) oxide and sulfur dioxide.

    Reduction: Copper(I) thiocyanate.

    Substitution: Various coordination compounds depending on the ligands used.

Scientific Research Applications

Cupric thiocyanate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cupric thiocyanate involves its ability to form coordination complexes with various ligands. The copper(II) ion in this compound can interact with different molecular targets, including proteins and enzymes, affecting their activity. The pathways involved in these interactions depend on the specific ligands and conditions used in the reactions .

Comparison with Similar Compounds

Cupric thiocyanate can be compared with other similar compounds, such as:

    Copper(I) thiocyanate (CuSCN): Unlike this compound, copper(I) thiocyanate is a white solid and is used as a hole conductor in photovoltaics and as a semiconductor.

    Cobalt(II) thiocyanate (Co(SCN)₂): This compound is used in analytical chemistry for the detection of certain ions.

    Mercury(II) thiocyanate (Hg(SCN)₂): Known for its use in the “Pharaoh’s Serpent” demonstration, where it decomposes to form a large, snake-like structure.

This compound is unique due to its specific coordination structure and its ability to form various coordination polymers, making it valuable in both research and industrial applications .

Properties

IUPAC Name

copper;dithiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHNS.Cu/c2*2-1-3;/h2*3H;/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVVSSAWECGTRN-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)[S-].C(#N)[S-].[Cu+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2CuN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001337084
Record name Copper(II) thiocyanate
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Molecular Weight

179.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS]
Record name Thiocyanic acid, copper(1+) salt (1:1)
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Record name Cuprous thiocyanate
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CAS No.

1111-67-7, 15192-76-4
Record name Thiocyanic acid, copper(1+) salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Copper(II) thiocyanate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper thiocyanate
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Q & A

Q1: What is the impact of temperature and pH on the reaction involving cupric thiocyanate?

A1: Research on the kinetics of this compound revealed that both temperature and pH significantly influence the reaction rate. Specifically, the study utilized polarographic methods to investigate the catalytic reaction velocity of this compound in the presence of hydrogen peroxide []. The researchers observed that increasing the temperature led to a faster reaction rate. Additionally, the concentration of hydrogen ions (pH) also played a crucial role, demonstrating that the reaction is sensitive to the acidity of the solution. This information is crucial for understanding and controlling reactions involving this compound.

Q2: How does the adsorption of cuprous thiocyanate on a dropping mercury electrode (D.M.E.) factor into the overall reaction?

A2: The research on this compound also investigated the adsorption of its reduced form, cuprous thiocyanate, onto a D.M.E. using polarography []. The study found a relationship between the quantities of cuprous thiocyanate adsorbed on the electrode surface and the overall reaction rate. This suggests that the adsorption process plays a role in the reaction mechanism, potentially influencing the availability of reactants or the formation of reaction intermediates. Further research into the specifics of this adsorption phenomenon could provide valuable insights into the overall reactivity of this compound.

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